molecular formula C23H26N2O6 B11018963 Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11018963
M. Wt: 426.5 g/mol
InChI Key: RQSVXQILTGGTCZ-UHFFFAOYSA-N
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Description

This compound is a synthetic benzoate ester derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenethyl group. The amide linkage connects the pyrrolidinone moiety to the 4-aminobenzoate scaffold. Its synthesis likely involves multi-step reactions, including amide coupling and functional group modifications, as inferred from analogous compounds .

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H26N2O6/c1-29-19-9-4-15(12-20(19)30-2)10-11-25-14-17(13-21(25)26)22(27)24-18-7-5-16(6-8-18)23(28)31-3/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,24,27)

InChI Key

RQSVXQILTGGTCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto acid.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using reagents like methanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of inhibitors or modulators of enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-amido]benzoate

  • Structural Similarity: This compound replaces the methyl ester with an ethyl ester, retaining the 3,4-dimethoxyphenyl-pyrrolidinone-amidobenzoate backbone.
  • Synthesis : Likely synthesized via analogous amide coupling or esterification steps, as suggested by protocols for related benzoate derivatives .

Methyl 3-[4-(2-(Benzyloxyamino)-2-oxo-ethyl)-3-(4-methoxycarbonylphenyl)-1H-pyrazol-5-yl]benzoate

  • Structural Divergence: This compound substitutes the pyrrolidinone core with a pyrazole ring and introduces a benzyloxyamino-oxoethyl side chain.
  • Functional Implications : The pyrazole ring may confer distinct electronic properties, altering binding affinities in biological systems. The benzyloxy group could increase steric bulk, reducing solubility compared to the target compound .

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate

  • Structural Complexity : This analog incorporates a pyrazolopyrimidine core and fluorinated aromatic groups.
  • The target compound’s lack of fluorine and chromenone may limit its bioactivity spectrum but improve synthetic accessibility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Methyl 4-[({1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate ~453.5* Pyrrolidinone 3,4-Dimethoxyphenethyl, methyl ester High polarity due to methoxy groups
Ethyl 4-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-amido]benzoate ~467.5* Pyrrolidinone 3,4-Dimethoxyphenyl, ethyl ester Increased lipophilicity vs. methyl
Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...] 572.4 Pyrazolopyrimidine Fluorinated chromenone, methyl ester Enhanced metabolic stability

*Calculated based on analogous structures due to lack of explicit data.

Research Implications and Limitations

  • Biological Relevance: While the target compound’s activity is unspecified, its structural analogs exhibit roles in kinase inhibition (pyrazolopyrimidines) and agrochemical applications (pyrrolidinones) .
  • Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) hinder direct pharmacological comparisons.
  • Synthetic Challenges : The 3,4-dimethoxyphenethyl group may complicate regioselective functionalization due to steric and electronic effects .

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